molecular formula C15H16N2O3S B2906432 3-BENZENESULFONAMIDO-N-PHENYLPROPANAMIDE CAS No. 881934-10-7

3-BENZENESULFONAMIDO-N-PHENYLPROPANAMIDE

Cat. No.: B2906432
CAS No.: 881934-10-7
M. Wt: 304.36
InChI Key: GGPMRNBVBXKAHV-UHFFFAOYSA-N
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Description

3-Benzenesulfonamido-N-phenylpropanamide is a versatile chemical compound used in various scientific research fields. It is known for its unique properties and reactivity, making it valuable in drug synthesis and organic chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonamido-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

3-Benzenesulfonamido-N-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Benzenesulfonamido-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-Benzenesulfonamide: Similar in structure but with a butyl group instead of a phenylpropanamide group.

    N-Phenylpropanamide: Lacks the benzenesulfonamido group, making it less reactive in certain chemical reactions.

Uniqueness

3-Benzenesulfonamido-N-phenylpropanamide is unique due to its combination of a benzenesulfonamido group and a phenylpropanamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Biological Activity

3-Benzenesulfonamido-N-phenylpropanamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of sulfonamides known for their therapeutic potential, including antibacterial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound is crucial for its development as a pharmaceutical agent.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

This structure features a sulfonamide group attached to a phenylpropanamide backbone, which is pivotal for its biological activity.

Sulfonamides typically exert their effects through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. However, the specific mechanism of action for this compound may vary based on its structural modifications and interactions with biological targets.

Biological Activity Overview

Research indicates that sulfonamide derivatives, including this compound, exhibit various biological activities:

  • Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties. Studies have shown that modifications to the sulfonamide moiety can enhance antimicrobial efficacy.
  • Anti-inflammatory Effects : Compounds in this class have been investigated for their ability to inhibit inflammatory pathways, particularly those involving the NLRP3 inflammasome, which plays a critical role in various inflammatory diseases .
  • Cardiovascular Effects : Some studies have explored the impact of sulfonamide derivatives on cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, certain derivatives demonstrated a reduction in perfusion pressure in isolated rat heart models .

Study 1: Inhibition of NLRP3 Inflammasome

A significant study evaluated the inhibitory effect of sulfonamide derivatives on the NLRP3 inflammasome. The compound HL16 (a related derivative) showed selective inhibition with an IC50 value of 0.30 μM. This suggests that structural modifications similar to those in this compound could yield potent inhibitors targeting inflammatory pathways .

Study 2: Cardiovascular Impact

In an isolated rat heart model, various benzenesulfonamide derivatives were tested for their effects on perfusion pressure. The results indicated that certain compounds significantly decreased perfusion pressure over time compared to controls. This highlights the potential cardiovascular implications of these compounds .

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound A0.001Decreased
Compound B0.001Decreased
Compound C0.001No significant change

Study 3: Cytotoxicity and Cell Cycle Analysis

Another investigation assessed the cytotoxicity of sulfonamide derivatives against cancer cell lines (MCF7 and MCF10a). The study revealed that certain derivatives exhibited significant cytotoxic effects, indicating potential applications in cancer therapy .

Properties

IUPAC Name

3-(benzenesulfonamido)-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-15(17-13-7-3-1-4-8-13)11-12-16-21(19,20)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPMRNBVBXKAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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